Sodium Channel Slow Inactivation Enhancement: Quantitative Electrophysiological Divergence from Carbamazepine
Lacosamide is differentiated from carbamazepine, phenytoin, and lamotrigine by its exclusive and selective enhancement of VGSC slow inactivation without affecting fast inactivation gating. In voltage-clamp recordings from N1E-115 neuroblastoma cells, lacosamide (100 μM) shifted the slow inactivation V₁/₂ by −7.77 mV (from −63.47 ± 1.75 mV to −71.24 ± 2.68 mV; n=13→6; p<0.05), whereas carbamazepine at equivalent concentration weakly impaired entry into the slow inactivated state rather than enhancing it [1]. Additionally, steady-state fast inactivation curves were shifted in the hyperpolarizing direction by carbamazepine, lamotrigine, and phenytoin but showed no change with lacosamide treatment [1]. Hyperpolarization (500 ms to −100 mV) completely reversed sodium channel block by carbamazepine, lamotrigine, and phenytoin but failed to reverse lacosamide-mediated inhibition [1].
| Evidence Dimension | Slow inactivation voltage-dependence (V₁/₂ shift) |
|---|---|
| Target Compound Data | Lacosamide: V₁/₂ shift of −7.77 mV (p<0.05); no effect on fast inactivation curves |
| Comparator Or Baseline | Carbamazepine: weak impairment of slow inactivation entry (no enhancement); fast inactivation V₁/₂ shifted hyperpolarizing |
| Quantified Difference | Lacosamide uniquely enhances slow inactivation; carbamazepine weakly impairs it; only lacosamide produces voltage-independent block not reversed by hyperpolarization |
| Conditions | N1E-115 neuroblastoma cells; voltage-clamp recording; 100 μM drug concentration; Vh = −60 mV |
Why This Matters
This mechanism-level differentiation ensures that lacosamide cannot be functionally substituted by traditional sodium channel blockers in electrophysiology studies or drug screening assays, as the biophysical consequences for channel availability differ fundamentally.
- [1] Errington AC, Stöhr T, Heers C, Lees G. The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels. Mol Pharmacol. 2008;73(1):157-169. doi:10.1124/mol.107.039867 View Source
